molecular formula C17H17Cl2N3OS2 B4599639 N-(2,3-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

N-(2,3-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No.: B4599639
M. Wt: 414.4 g/mol
InChI Key: COFGUBGVNLMMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H17Cl2N3OS2 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.0190099 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chlorophenols and Their Environmental Impact

Chlorophenols, including compounds like 2,4-dichlorophenol, are closely related to the structure of the query compound, with chlorophenyl groups playing a significant role. These compounds have been extensively studied for their environmental impact, particularly their occurrence, fate, and behavior in aquatic environments. Chlorophenols are known for their moderate to high persistence under certain conditions and have been found to exert toxic effects on aquatic life and possibly humans due to their potential as weak endocrine disrupter chemicals. Their environmental fate is of concern due to their widespread use and the resulting continuous introduction into ecosystems, leading to ubiquitous presence in surface water and sediments. Studies call for further investigations on their toxicity to better understand and mitigate their impact (Haman et al., 2015).

Antimicrobial Properties and Environmental Concerns

Triclosan, another compound with chlorophenyl components, showcases the antimicrobial properties of such chemicals. It's widely used in consumer products, leading to its presence in various environmental compartments. Triclosan's ability to transform into more toxic and persistent compounds raises concerns about its impact on ecosystems and human health. This situation underscores the need for examining the environmental presence and effects of similar compounds, including those with chlorophenyl groups, to inform safer use and disposal practices (Bedoux et al., 2012).

Biodegradation and Environmental Remediation

The role of microorganisms in degrading environmental pollutants highlights a crucial area of research. Studies on compounds like 2,4-D herbicide and its behavior in agricultural environments emphasize the importance of microbial biodegradation in mitigating environmental contamination. Microbial processes can effectively reduce the levels of such chemicals, offering a natural remediation strategy that benefits both human health and ecosystems. This aspect of scientific research points towards developing bio-based solutions for managing chemical pollutants in the environment (Magnoli et al., 2020).

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3OS2/c1-11-5-7-12(8-6-11)9-25-10-15(23)21-22-17(24)20-14-4-2-3-13(18)16(14)19/h2-8H,9-10H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFGUBGVNLMMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
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N-(2,3-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
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N-(2,3-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
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N-(2,3-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 5
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N-(2,3-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.